6-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
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Overview
Description
6-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2,5-diethoxybenzenesulfonyl group and a pyrimidine ring substituted with N,N,2-trimethyl groups. The unique structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 6-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the 2,5-diethoxybenzenesulfonyl group. The final step involves the formation of the pyrimidine ring with the N,N,2-trimethyl substitutions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
6-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
When compared to similar compounds, 6-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine stands out due to its unique combination of functional groups. Similar compounds include:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H31N5O4S |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
6-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C21H31N5O4S/c1-6-29-17-8-9-18(30-7-2)19(14-17)31(27,28)26-12-10-25(11-13-26)21-15-20(24(4)5)22-16(3)23-21/h8-9,14-15H,6-7,10-13H2,1-5H3 |
InChI Key |
UNQMKPYRYXZHEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C |
Origin of Product |
United States |
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